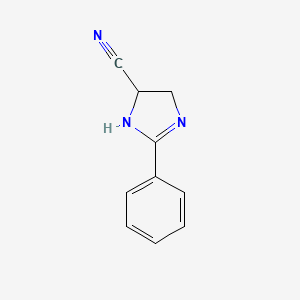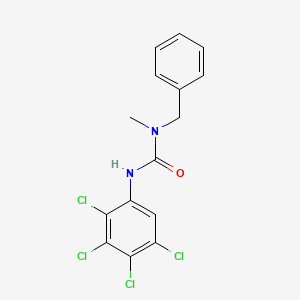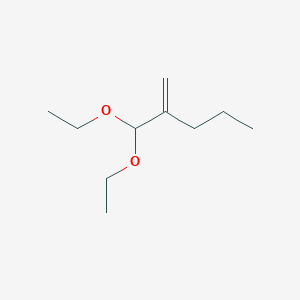
2-(Diethoxymethyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxymethyl)pent-1-ene is an organic compound characterized by the presence of a double bond between the first and second carbon atoms in the pentene chain, with a diethoxymethyl group attached to the second carbon. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)pent-1-ene can be achieved through various methods. One common approach involves the reaction of pent-1-ene with diethoxymethane in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through the addition of the diethoxymethyl group to the pentene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Diethoxymethyl)pent-1-ene finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)pent-1-ene involves its interaction with molecular targets through its double bond and diethoxymethyl group. The compound can undergo electrophilic addition reactions, where electrophiles attack the electron-rich double bond, leading to the formation of various intermediates and products. The diethoxymethyl group can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Pent-1-ene: A simple alkene with a double bond between the first and second carbon atoms.
2-Methylpent-1-ene: Similar structure with a methyl group attached to the second carbon.
2-(Methoxymethyl)pent-1-ene: Contains a methoxymethyl group instead of a diethoxymethyl group.
Uniqueness
2-(Diethoxymethyl)pent-1-ene is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar alkenes. This functional group enhances the compound’s versatility in various chemical reactions and applications.
Properties
CAS No. |
112332-00-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(diethoxymethyl)pent-1-ene |
InChI |
InChI=1S/C10H20O2/c1-5-8-9(4)10(11-6-2)12-7-3/h10H,4-8H2,1-3H3 |
InChI Key |
CHZZCWHLZIBKHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)C(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


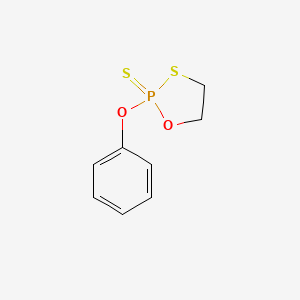
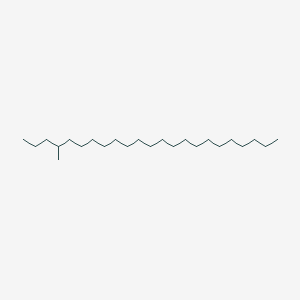
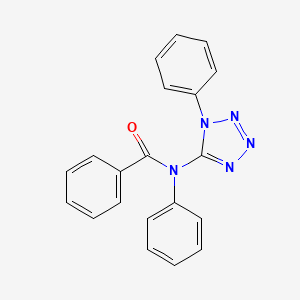

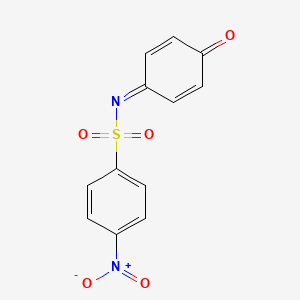
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
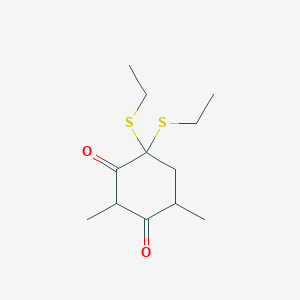
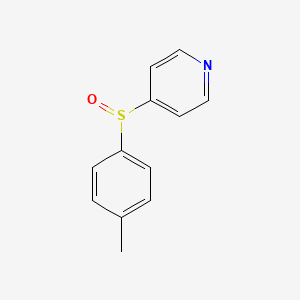
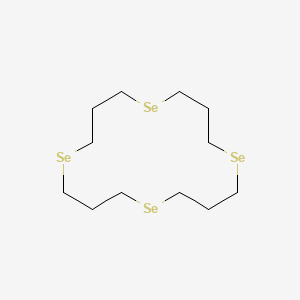
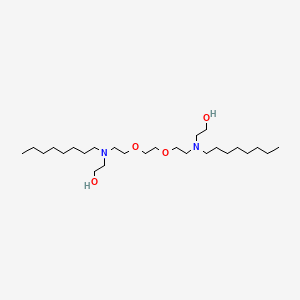

![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
